molecular formula C14H11N5O B2591046 Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide CAS No. 909072-22-6

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide

Cat. No.: B2591046
CAS No.: 909072-22-6
M. Wt: 265.276
InChI Key: BWRFNJLSHRWTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an isonicotinic acid moiety linked to a hydrazide group through a 3-amino-isoindol-1-ylidene linkage. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c15-12-10-3-1-2-4-11(10)13(17-12)18-19-14(20)9-5-7-16-8-6-9/h1-8,17H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAKMCIAGJCAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide typically involves the reaction of isonicotinic acid hydrazide with 3-amino-isoindole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

Isonicotinic acid hydrazide is primarily recognized for its potent antitubercular properties. Research has demonstrated that various derivatives of isonicotinic acid hydrazide exhibit significant activity against Mycobacterium tuberculosis.

Case Study: Efficacy Against Mycobacterium tuberculosis

A study synthesized a series of isonicotinic acid hydrazide derivatives and evaluated their antimycobacterial activity. Among these, certain compounds with bromo and acyl groups showed enhanced efficacy, outperforming standard treatments like isoniazid itself. Notably, the compound isonicotinic acid-N'-octadecanoyl hydrazide exhibited superior activity compared to traditional drugs, indicating its potential as a lead compound for new antitubercular agents .

Antiviral and Antimicrobial Properties

While primarily known for its antitubercular effects, isonicotinic acid hydrazide also exhibits antiviral and antimicrobial activities.

Antiviral Activity

Research indicates that while some derivatives showed promise against viral pathogens, they were inactive at subtoxic concentrations, suggesting limitations in their antiviral applications .

Antimicrobial Spectrum

The antimicrobial potential of isonicotinic acid hydrazide derivatives was assessed against various pathogens including Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated notable antimicrobial activity, with specific compounds achieving high efficacy against multiple strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of isonicotinic acid hydrazide derivatives is crucial for optimizing their therapeutic potential.

Findings from SAR Studies

A systematic evaluation of different structural modifications revealed that lipophilic electron-withdrawing groups significantly enhance antimycobacterial activity. For instance, the introduction of halogen substituents at specific positions on the phenyl ring led to improved drug-likeness scores and increased efficacy against M. tuberculosis .

CompoundMinimum Inhibitory Concentration (MIC)Lipophilicity (LogP)Activity Level
8a25 µg/mL6.23Moderate
8b12.5 µg/mL6.13High
8c6.25 µg/mL5.95Very High

Toxicological Studies

Despite its therapeutic benefits, the safety profile of isonicotinic acid hydrazide requires careful consideration.

Toxicity Observations

Reports have indicated instances of adverse effects such as anagen effluvium in patients undergoing treatment with isoniazid. This underscores the importance of monitoring patients for potential side effects during therapy .

Mechanism of Action

The mechanism by which isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: A related compound with similar structural features but lacking the 3-amino-isoindol-1-ylidene linkage.

    3-amino-isoindole: Another related compound that forms part of the structure of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a compound of considerable interest due to its potential biological activities, particularly in the context of anti-tubercular properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Isonicotinic acid hydrazides are derivatives of isonicotinic acid, which is known for its role as a pro-drug in the treatment of tuberculosis. The specific structure of 3-amino-isoindol-1-ylidene-hydrazide contributes to its unique pharmacological profile. The compound's structure can be represented as follows:

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}

The mechanism of action for isonicotinic acid derivatives primarily involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition occurs through the formation of an adduct with nicotinamide adenine dinucleotide (NAD+), which subsequently inhibits the enoyl acyl carrier protein reductase enzyme (InhA) critical for mycolic acid synthesis .

Antimycobacterial Activity

Research indicates that isonicotinic acid hydrazides exhibit significant activity against M. tuberculosis. For example, studies have shown that certain hydrazide derivatives possess minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating strong antimicrobial efficacy .

CompoundMIC (µg/mL)Lipophilicity (LogP)
8a256.23
8b12.56.13
8c6.25Not reported

Neuropharmacological Effects

In addition to its antimicrobial properties, isonicotinic acid hydrazide has been studied for its neuropharmacological effects. A study demonstrated that administration of isonicotinic acid hydrazide led to a decrease in extracellular GABA levels in the hippocampus, correlating with increased convulsive activity in animal models . This suggests potential implications for neurological conditions and highlights the need for further investigation into its central nervous system effects.

Case Studies

  • Study on Antitubercular Activity : A comparative study evaluated various hydrazides, including isonicotinic acid derivatives, revealing that modifications in chemical structure significantly influenced their antimycobacterial potency. The introduction of halogen substituents notably enhanced activity against M. tuberculosis .
  • Neuropharmacological Investigation : A controlled experiment involving rats assessed the effects of isonicotinic acid hydrazide on amino acid neurotransmitter levels. Results indicated that while GABA levels decreased significantly, other amino acids remained stable during treatment, suggesting a targeted mechanism affecting GABAergic transmission .

Toxicological Considerations

While the therapeutic potential is significant, it is essential to consider the toxicity associated with isonicotinic acid hydrazide derivatives. Hepatotoxicity has been reported in some cases due to metabolic byproducts such as monoacetylhydrazine, which can form reactive intermediates leading to liver damage . Understanding these risks is crucial for developing safer therapeutic agents.

Q & A

Q. What mechanistic insights exist for the activation of isonicotinic acid derivatives by bacterial enzymes?

  • Mechanism : Isoniazid acts as a prodrug activated by M. tuberculosis catalase-peroxidase (KatG), generating radicals that inhibit mycolic acid synthesis. Study analogs (e.g., pyrazine carboxylhydrazide) to bypass KatG dependence in resistant strains .
  • Experimental Design : Use KatG knockout strains and monitor NAD⁺ depletion via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.